molecular formula C14H14ClN3 B112203 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 192869-80-0

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B112203
Key on ui cas rn: 192869-80-0
M. Wt: 259.73 g/mol
InChI Key: ZUDXEFPMOWJJQK-UHFFFAOYSA-N
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Patent
US08242124B2

Procedure details

Part B: To a mixture of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one 4.83 g, 20.0 mmol) in toluene (80 mL) at 25° C. was added N,N-diisopropylethylamine (3.48 mL, 20.0 mmol), followed by phosphorous oxychloride (2.24 mL, 24.0 mmol). The reaction mixture was heated at reflux for 2.00 h. After cooling to room temperature, the mixture was diluted with water and ethyl acetate. The aqueous phase was adjusted to ˜pH 7 employing saturated aqueous sodium bicarbonate solution. The phases were separated. The organic phase was washed with water and brine, dried over anhyd. sodium sulfate, filtered, and concentrated. The residue was dissolved in 1-chlorobutane, and the resulting mixture was filtered. The filtrate was concentrated under vacuum to provide 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (4.75 g, 91%) as an orange-red oil; Mass Spec.: m/e: 260.10/262.05 (M+H)+ [calc'd: 260.09/262.08].
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.48 mL
Type
reactant
Reaction Step Two
Quantity
2.24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14](=O)[NH:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C.P(Cl)(Cl)([Cl:30])=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.O.C(OCC)(=O)C>[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([Cl:30])=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N=CNC(C2CC1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.48 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
2.24 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.00 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried over anhyd
FILTRATION
Type
FILTRATION
Details
sodium sulfate, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1-chlorobutane
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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